molecular formula C27H19N3O3 B4937393 N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide

N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide

Cat. No. B4937393
M. Wt: 433.5 g/mol
InChI Key: PWSNYQHGNZLMSO-UHFFFAOYSA-N
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Description

N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a dibenzamide derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. BBP has been shown to bind to DNA and RNA, which may contribute to its anticancer properties. Additionally, BBP has been shown to interact with various proteins, including histone deacetylases and kinases, which may also contribute to its biological activity.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways. BBP has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, BBP has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

BBP has several advantages for lab experiments, including its relative ease of synthesis and its potential as a building block for the synthesis of functional materials. Additionally, BBP has been extensively studied for its biochemical and physiological effects, which makes it a useful tool for investigating various cellular processes. However, BBP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of BBP, including the investigation of its potential as an anticancer agent, the development of BBP-based functional materials, and the exploration of its interactions with various proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of BBP and its potential applications in various fields.

Synthesis Methods

BBP can be synthesized through various methods, including the reaction of 3-aminophenol with 2-chlorobenzoic acid, followed by the reaction of the resulting product with 2-aminobenzoic acid. Another method involves the reaction of 3-aminophenol with 2-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting product with 2-aminobenzoic acid. The synthesis of BBP is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.

Scientific Research Applications

BBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BBP has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, BBP has been studied for its interactions with proteins, particularly its ability to bind to DNA and RNA. In materials science, BBP has been investigated for its potential as a building block for the synthesis of functional materials, such as polymers and nanoparticles.

properties

IUPAC Name

N-[3-benzamido-5-(1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O3/c31-25(18-9-3-1-4-10-18)28-21-15-20(27-30-23-13-7-8-14-24(23)33-27)16-22(17-21)29-26(32)19-11-5-2-6-12-19/h1-17H,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSNYQHGNZLMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C3=NC4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-benzamido-5-(1,3-benzoxazol-2-yl)phenyl]benzamide

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